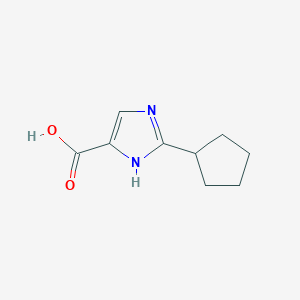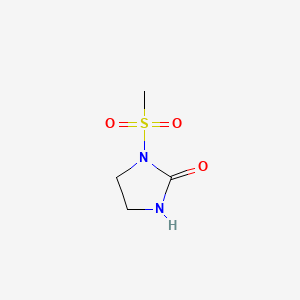
1-Méthylpyridinium-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridinium-2-sulfonate is a quaternary ammonium compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol . This compound is a water-soluble salt that has gained significant attention due to its diverse applications in various fields, including organic synthesis, medical research, and environmental studies.
Applications De Recherche Scientifique
1-Methylpyridinium-2-sulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the analysis of vitamin d metabolites .
Mode of Action
It is known that similar compounds, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (fmp-ts), are used for the derivatization of vitamin d3 metabolites . This process aims to increase detection sensitivity and allow for full chromatographic separation of Vitamin D isomers and epimers .
Biochemical Pathways
It is known that similar compounds are used in the analysis of vitamin d metabolites, suggesting a potential role in vitamin d metabolism .
Result of Action
Similar compounds are known to be used in the analysis of vitamin d metabolites, suggesting a potential role in enhancing the detection sensitivity of these metabolites .
Analyse Biochimique
Biochemical Properties
1-Methylpyridinium-2-sulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent in LC-MS/MS for the analysis of vitamin D metabolites . The nature of these interactions often involves the formation of stable complexes that enhance the detection sensitivity of the target molecules .
Cellular Effects
The effects of 1-Methylpyridinium-2-sulfonate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the ionization efficiency of vitamin D metabolites in mass spectrometry, thereby facilitating better analysis of these compounds in cellular studies .
Molecular Mechanism
At the molecular level, 1-Methylpyridinium-2-sulfonate exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization agent, forming stable complexes with target molecules, which enhances their detection in analytical procedures . This compound may also influence enzyme activity, either by inhibition or activation, depending on the context of its use .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Methylpyridinium-2-sulfonate over time in laboratory settings are crucial for its effective use. Studies have shown that derivatized samples with this compound remain stable for up to 24 hours at -20°C and for one week at -80°C . These temporal effects ensure the reliability and accuracy of experimental results over extended periods.
Dosage Effects in Animal Models
The effects of 1-Methylpyridinium-2-sulfonate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent responses can be applied. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses .
Metabolic Pathways
1-Methylpyridinium-2-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a derivatization reagent. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic profile of the system under study .
Transport and Distribution
The transport and distribution of 1-Methylpyridinium-2-sulfonate within cells and tissues are essential for its biochemical functions. It is transported via specific transporters or binding proteins that facilitate its localization and accumulation in target areas . This distribution pattern ensures that the compound reaches its site of action effectively.
Subcellular Localization
1-Methylpyridinium-2-sulfonate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enhances its interaction with target biomolecules, thereby optimizing its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpyridinium-2-sulfonate can be synthesized through the reaction of pyridine with methylating agents and sulfonating agents. One common method involves the reaction of pyridine with methyl iodide to form 1-methylpyridinium iodide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid to yield 1-methylpyridinium-2-sulfonate .
Industrial Production Methods
In industrial settings, the production of 1-methylpyridinium-2-sulfonate often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpyridinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridinium derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyridinium-3-sulfonate: Similar in structure but with the sulfonate group at the 3-position.
2-Fluoro-1-methylpyridinium p-toluenesulfonate: A derivative with a fluorine atom and a p-toluenesulfonate group.
Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.
Uniqueness
1-Methylpyridinium-2-sulfonate is unique due to its specific positioning of the sulfonate group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCNAMRNBKKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389334 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-93-5 |
Source


|
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














